Allyl 2,6-dimethylphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-2-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-8-12-11-9(2)6-5-7-10(11)3/h4-7H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOIKFIGRFIYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348881 | |
| Record name | allyl 2,6-dimethylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15261-41-3 | |
| Record name | allyl 2,6-dimethylphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Allyl 2,6 Dimethylphenyl Ether
Catalytic Synthesis Approaches
Modern organic synthesis increasingly relies on transition-metal catalysis to achieve efficient and selective bond formation. For the synthesis of allyl 2,6-dimethylphenyl ether, palladium and ruthenium-based catalysts have proven to be particularly effective.
Palladium-Catalyzed Etherification Strategies
Palladium catalysis offers a powerful method for the allylic etherification of phenols. These reactions typically proceed under mild conditions and demonstrate high efficiency. A notable strategy involves the reaction of 2,6-dimethylphenol (B121312) with an allylic precursor, such as an allyl carbonate, in the presence of a palladium catalyst.
One documented procedure involves heating a mixture of 2,6-dimethylphenol and allyl methyl carbonate with a palladium on charcoal (Pd/C) catalyst and triphenylphosphine (B44618) as a ligand. prepchem.com This method results in a remarkably high yield of this compound. prepchem.com The general approach of palladium-catalyzed decarboxylative allylation allows for the formation of a C-O bond with good functional group tolerance and operational simplicity. frontiersin.orgnih.gov Research has also demonstrated that asymmetric allylic alkylation (AAA) can be used to prepare chiral aryl-allyl ethers with high enantiomeric purity, starting from substrates like 2,6-dimethylphenol. researchgate.net
Table 1: Palladium-Catalyzed Synthesis of this compound
| Reactant A | Reactant B | Catalyst | Ligand | Temperature | Time | Yield | Reference |
|---|
Ruthenium-Catalyzed Allylation Methods
Ruthenium catalysts provide an alternative pathway for the allylation of phenols. These catalysts are effective in promoting the reaction between phenolic compounds and allylic substrates like allyl acetate (B1210297).
A specific example demonstrates the preparation of this compound from 2,6-dimethylphenol and allyl acetate using a homogeneous ruthenium catalyst, chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II). google.com The reaction is conducted under a nitrogen atmosphere at an elevated temperature, with allyl acetate itself serving as the solvent. google.com This approach is part of a broader field where ruthenium complexes are used to catalyze the allylation of various compounds containing active hydrogen atoms. google.com
Table 2: Ruthenium-Catalyzed Synthesis of this compound
| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Atmosphere | Reference |
|---|
Classical and Modified Ether Synthesis Protocols
While modern catalytic methods are highly efficient, classical ether synthesis protocols, particularly the Williamson ether synthesis, remain relevant and are often adapted for industrial-scale production due to their robustness and cost-effectiveness.
Adaptations of Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S(_N)2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this involves the deprotonation of 2,6-dimethylphenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an allyl halide such as allyl bromide. prepchem.com
The choice of base and solvent is critical. Strong bases like potassium hydroxide (B78521) or sodium hydride are commonly used to generate the 2,6-dimethylphenoxide in situ. prepchem.com Solvents such as dimethyl sulfoxide (B87167) (DMSO) are effective for this reaction. masterorganicchemistry.comprepchem.com The reaction proceeds by adding the phenol (B47542) to a mixture of the base in the solvent, followed by the addition of the allyl halide. prepchem.com The steric hindrance from the two methyl groups at the ortho positions on the phenyl ring does not significantly impede the reaction with the unhindered primary allyl halide.
Table 3: Williamson Ether Synthesis of this compound
| Phenol | Allyl Halide | Base | Solvent | Temperature | Time | Reference |
|---|---|---|---|---|---|---|
| 2,6-Dimethylphenol | 3-Bromopropane (Allyl bromide) | Potassium hydroxide | Dimethyl sulfoxide (DMSO) | 20-25°C | 30 minutes | prepchem.com |
Process Optimization for High Yield and Purity
Optimizing the synthesis of this compound is crucial for both laboratory-scale research and industrial applications. Key factors include the choice of synthetic route, reaction conditions, and purification methods.
The industrial production of this ether often favors the Williamson ether synthesis due to its scalability and efficiency. However, catalytic methods can offer exceptionally high yields, such as the 98.7% yield reported for a palladium-catalyzed approach. prepchem.com
Process optimization involves several considerations:
Catalyst Selection: In catalytic methods, the choice of metal (e.g., palladium vs. ruthenium) and ligands (e.g., triphenylphosphine) can significantly influence reaction rates and yields. prepchem.comgoogle.com
Reaction Conditions: Parameters such as temperature, reaction time, and reactant stoichiometry must be carefully controlled. For instance, the palladium-catalyzed method is rapid (45 minutes), whereas the Williamson synthesis may require different timeframes depending on the specific conditions. prepchem.comprepchem.com
Purification: Achieving high purity is essential, especially when the ether is used as an intermediate for subsequent reactions like epoxidation. google.com Common purification techniques include post-synthesis extraction with a solvent like methylene (B1212753) chloride, washing with water and saline, drying over sodium sulfate, and concentration under reduced pressure. prepchem.com For high-purity products, bulb-to-bulb distillation at reduced pressure (e.g., 120°C, 10 mm Hg) is an effective final step. prepchem.com
By carefully selecting the synthetic method and optimizing these parameters, this compound can be produced with both high yield and high purity, suitable for its diverse applications in organic synthesis.
Mechanistic Investigations of Key Chemical Transformations
The Claisen Rearrangement of Allyl 2,6-Dimethylphenyl Ether
The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org When applied to this compound, it serves as a classic example of a acs.orgacs.org-sigmatropic rearrangement, yielding 4-allyl-2,6-dimethylphenol as the primary product. acs.orgspcmc.ac.in The presence of methyl groups at both ortho positions of the phenyl ring sterically hinders the typical ortho-rearrangement, directing the allyl group to the para position. wikipedia.org
The thermal rearrangement of this compound proceeds through a concerted, intramolecular mechanism. spcmc.ac.inslideshare.net This process involves a cyclic transition state where the cleavage of the oxygen-allyl carbon bond and the formation of the new carbon-carbon bond between the allyl group and the aromatic ring occur simultaneously. libretexts.orglibretexts.org This pericyclic reaction is classified as a acs.orgacs.org-sigmatropic shift, indicating that the migrating group (the allyl fragment) is attached at the third position relative to the breaking bond and reattaches at the third position of the adjacent pi-system. spcmc.ac.inlibretexts.org The concerted nature of this reaction is supported by its unimolecular kinetics and the high degree of stereospecificity observed in related systems. slideshare.net The transition state is believed to be highly ordered, which is reflected in the negative entropy of activation. spcmc.ac.in
The initial acs.orgacs.org-sigmatropic shift in this compound leads to a non-aromatic intermediate. spcmc.ac.in Because the ortho positions are blocked by methyl groups, the allyl group migrates to the para position. This initial rearrangement step forms a dienone intermediate. spcmc.ac.in This intermediate is unstable and rapidly undergoes a tautomerization reaction to restore the aromaticity of the phenyl ring, resulting in the final product, 4-allyl-2,6-dimethylphenol. libretexts.orglibretexts.org The capture and characterization of such fleeting ketone intermediates have been achieved under specific experimental conditions, such as on-droplet mass spectrometry, providing direct evidence for this mechanistic pathway. nih.gov
The regioselectivity of the Claisen rearrangement is heavily influenced by the substitution pattern on the aromatic ring. wikipedia.org In the case of this compound, the presence of methyl groups at both ortho positions (positions 2 and 6) sterically blocks the typical migration of the allyl group to these positions. wikipedia.org Consequently, the rearrangement exclusively yields the para-substituted product, 4-allyl-2,6-dimethylphenol. acs.org This is a general phenomenon observed in Claisen rearrangements of aryl allyl ethers where both ortho positions are occupied. wikipedia.org The reaction provides a reliable method for the specific introduction of an allyl group at the para position of a phenol (B47542) when the ortho positions are unavailable. begellhouse.com
Kinetic studies of the Claisen rearrangement of this compound have demonstrated that the reaction follows first-order kinetics. acs.org This is consistent with a unimolecular, intramolecular process. acs.orgslideshare.net The rate of the rearrangement is primarily dependent on the concentration of the ether itself and is not significantly influenced by the presence of other reagents, confirming the concerted nature of the mechanism. acs.org
A study by Tarbell and Kincaid investigated the kinetics of the rearrangement in diphenyl ether solution at various temperatures. acs.org The unimolecular nature of the reaction was confirmed, and the rate constants were determined. acs.org
Table 1: First-Order Rate Constants for the Rearrangement of this compound in Diphenyl Ether Solution acs.org
| Temperature (°C) | Rate Constant (k) x 10⁵ (s⁻¹) |
| 185.8 | 10.9 |
| 171.6 | 3.19 |
| 156.9 | 0.833 |
This table is based on data presented in the study by D. Stanley Tarbell and John F. Kincaid. acs.org
The activation energy for the thermal rearrangement of para-substituted phenyl allyl ethers has been found to be in the range of 124–146 kJ mol⁻¹. imperial.ac.uk
While the Claisen rearrangement can proceed thermally, it has been shown that the reaction rate can be accelerated by the presence of acids. cdnsciencepub.com Both Brønsted and Lewis acids can act as catalysts. cdnsciencepub.comresearchgate.net For instance, the addition of acetic acid to the rearrangement of this compound in diphenyl ether was found to increase the reaction rate. acs.orgcdnsciencepub.com A study demonstrated that the addition of acetic acid increased the rate by 42%. cdnsciencepub.com
The catalytic effect of acids is believed to involve the protonation of the ether oxygen, which facilitates the cleavage of the C-O bond and lowers the activation energy of the rearrangement. nih.gov The use of solid acid catalysts, such as UDCaT-5, has also been shown to be effective, offering advantages like reusability and high selectivity for the desired product. begellhouse.com
Kinetic Studies and Activation Parameters
Substituent Effects on Claisen Rearrangement Kinetics
The kinetics of the Claisen rearrangement of allyl aryl ethers are notably sensitive to the nature and position of substituents on the aromatic ring. In the case of this compound, the two methyl groups at the ortho positions exert a significant influence on the reaction rate.
A kinetic study of the rearrangement of this compound in a diphenyl ether solution demonstrated that the reaction is strictly first-order. acs.org The presence of substituents on the phenyl ring can alter the reaction rate by modifying the electron density of the aromatic system and by imparting steric effects. Generally, electron-donating groups on the ring increase the rate of the Claisen rearrangement, while electron-withdrawing groups decrease it, although the effect can be modest. stackexchange.com For instance, in photo-Claisen rearrangements, electron-donating groups such as methyl (CH₃) and methoxy (B1213986) (CH₃O) have been shown to accelerate the reaction, whereas electron-withdrawing groups like cyano (CN) and trifluoromethyl (CF₃) slow it down. nih.gov This acceleration is attributed to the stabilization of the electron-deficient transition state.
In acid-catalyzed Claisen rearrangements, electron-donating substituents also enhance the reaction rate. rsc.org The methyl groups in this compound are electron-donating, which would be expected to increase the rate of rearrangement compared to the unsubstituted allyl phenyl ether. Furthermore, the steric bulk of the ortho substituents plays a crucial role. While the ortho-methyl groups in this compound block the initial numberanalytics.comnumberanalytics.com-sigmatropic shift to the ortho position, forcing a subsequent rearrangement, they are less sterically hindering than larger alkyl groups. Studies on related compounds have shown that this compound undergoes rearrangement more rapidly than its counterparts with bulkier ortho-substituents like diethyl or diisopropyl groups, a phenomenon attributed to reduced steric hindrance in the transition state.
The table below presents kinetic data for the rearrangement of this compound at various temperatures.
Table 1: First-Order Rate Constants for the Rearrangement of this compound Data sourced from a kinetic study in diphenyl ether solution. acs.org
| Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) |
| 185.8 | 12.46 |
| 171.6 | 3.32 |
| 156.9 | 0.74 |
**3.1.5. Stereochemical Aspects of the Rearrangement
The Claisen rearrangement is a concerted pericyclic reaction renowned for its high degree of stereospecificity, where the stereochemistry of the starting material dictates that of the product. alfa-chemistry.com This is a direct consequence of the highly ordered cyclic transition state through which the reaction proceeds.
The numberanalytics.comnumberanalytics.com-sigmatropic shift of the Claisen rearrangement proceeds through a six-membered ring transition state. Theoretical and experimental studies have established that this transition state preferentially adopts a chair-like conformation to minimize steric interactions, particularly 1,3-diaxial interactions that would be present in a higher-energy boat-like conformation. alfa-chemistry.comredalyc.orgorganic-chemistry.org For allyl aryl ethers, the stereochemical information from the allyl group is transferred to the newly formed stereocenters in the product. alfa-chemistry.com
Theoretical calculations, such as those using density functional theory (B3LYP/6-31G(d,p)), have been employed to model the transition states of aromatic Claisen rearrangements. acs.orgnih.gov These studies reveal that the regioselectivity of the rearrangement in meta-substituted allyl aryl ethers is governed by the relative stabilities of the possible transition states, which in turn correlate with the ground-state conformational preferences of the reactant. stackexchange.comacs.orgnih.gov For this compound, the initial rearrangement is blocked at the ortho positions, necessitating a more complex pathway involving a Cope rearrangement, which also proceeds through a defined, chair-like transition state. libretexts.orgvaia.com Computational investigations of related systems, such as the iodine-catalyzed rearrangement of allyl phenyl ether, provide detailed energy profiles and geometries of the transition states, highlighting the stabilizing interactions that lower the activation barrier. researchgate.net
While the rearrangement of the parent this compound does not create a chiral center, studies on related, more complex systems highlight the potential for high stereoselectivity in Claisen rearrangements. The inherent stereospecificity of the reaction makes it a powerful tool in asymmetric synthesis.
High levels of diastereoselectivity are often achieved when the substrate has pre-existing stereocenters or conformational biases that favor one transition state geometry over another. nih.gov For example, in the Ireland-Claisen rearrangement, which involves the rearrangement of silyl (B83357) ketene (B1206846) acetals derived from allylic esters, exceptional levels of remote stereocontrol can lead to almost exclusive formation of one diastereomer (diastereoselectivity >99:1). core.ac.uk
Enantioselective Claisen rearrangements have been developed using chiral catalysts. Chiral N,N'-dioxide-metal complexes, for instance, have been used to catalyze the asymmetric dearomative Claisen rearrangement of allyl furyl ethers. researchgate.net By carefully selecting the chirality of the catalyst's ligand and controlling the geometry of the double bond in the starting material, it is possible to synthesize all four possible stereoisomers of the product with high selectivity. researchgate.net Similarly, chiral organomagnesium reagents have been used to trigger a Claisen rearrangement that proceeds with high diastereoselectivity, which is proposed to arise from intramolecular chelation involving the magnesium alkoxide. nih.gov These examples underscore the principle that by controlling the conformation of the transition state, either through substrate control or catalysis, the Claisen rearrangement can be a highly effective method for constructing stereochemically complex molecules.
Stereochemical Aspects of the Rearrangement
Other Pericyclic Reactions Involving the Allyl Moiety
The Claisen rearrangement is the most prominent numberanalytics.comnumberanalytics.com-sigmatropic rearrangement for allyl aryl ethers. A closely related numberanalytics.comnumberanalytics.com-sigmatropic reaction is the Cope rearrangement, a thermal isomerization of a 1,5-diene. As discussed in the next section, the Cope rearrangement is a crucial sequential step in the thermal isomerization of this compound to its final product. organic-chemistry.orgvaia.com
Another important class of sigmatropic reactions available to allyl ethers is the numberanalytics.comorganic-chemistry.org-Wittig rearrangement. This reaction transforms deprotonated allyl ethers into homoallylic alcohols via a concerted, five-membered cyclic transition state. organic-chemistry.orgscribd.com It is a powerful carbon-carbon bond-forming reaction that proceeds with high regioselectivity and transfer of chirality. organic-chemistry.org The reaction is typically induced by strong bases at low temperatures and often competes with the nih.govorganic-chemistry.org-Wittig rearrangement. organic-chemistry.orgresearchgate.net The rate of the numberanalytics.comorganic-chemistry.org-Wittig rearrangement is dependent on the stability of the carbanion intermediate; generally, less stable carbanions rearrange faster. scribd.com
Table 2: Comparison of numberanalytics.comnumberanalytics.com-Claisen and numberanalytics.comorganic-chemistry.org-Wittig Rearrangements of Allyl Ethers
| Feature | numberanalytics.comnumberanalytics.com-Claisen Rearrangement | numberanalytics.comorganic-chemistry.org-Wittig Rearrangement |
| Reaction Type | numberanalytics.comnumberanalytics.com-Sigmatropic | numberanalytics.comorganic-chemistry.org-Sigmatropic |
| Reactant | Allyl aryl (or vinyl) ether | Deprotonated allyl ether (carbanion) |
| Conditions | Typically thermal or Lewis acid-catalyzed wikipedia.org | Base-induced, often at low temperatures organic-chemistry.org |
| Product | Allyl phenol (or γ,δ-unsaturated carbonyl) wikipedia.org | Homoallylic alcohol organic-chemistry.org |
| Transition State | Six-membered ring alfa-chemistry.com | Five-membered ring organic-chemistry.org |
The thermal rearrangement of this compound is a classic example of a tandem pericyclic reaction, where multiple pericyclic reactions occur sequentially in a single process. numberanalytics.comchegg.com Because the two ortho positions on the phenyl ring are blocked by methyl groups, the initial numberanalytics.comnumberanalytics.com-Claisen rearrangement cannot be followed by tautomerization to a stable phenol. organic-chemistry.orglibretexts.org
Instead, the reaction proceeds through a two-step sequence:
numberanalytics.comnumberanalytics.com-Claisen Rearrangement : The ether undergoes a thermal numberanalytics.comnumberanalytics.com-sigmatropic shift to form a cyclohexadienone intermediate where the allyl group is attached to one of the methyl-bearing ortho carbons. libretexts.orgvaia.com This step is reversible. chegg.com
numberanalytics.comnumberanalytics.com-Cope Rearrangement : The cyclohexadienone intermediate, which is a 1,5-diene, immediately undergoes a second numberanalytics.comnumberanalytics.com-sigmatropic shift (a Cope rearrangement). This moves the allyl group to the para position. organic-chemistry.orgvaia.com
This Claisen-Cope tandem sequence is a powerful synthetic strategy, demonstrating how a seemingly blocked reaction can proceed through an alternative pathway involving sequential pericyclic rearrangements to yield a thermodynamically stable product. vaia.com Such tandem reactions are highly efficient as they form multiple bonds and create molecular complexity in a single operation. numberanalytics.com
Oxidation Reactions and Derivative Formation
The oxidation of this compound can lead to the formation of various derivatives, primarily aldehydes and ketones.
The allyl group of this compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents used for this transformation include potassium permanganate (B83412) and chromium trioxide. The reaction with potassium permanganate is typically carried out in an aqueous medium. The major oxidation product is 2,6-dimethylbenzaldehyde. The reaction proceeds through the oxidation of the double bond in the allyl group. The steric hindrance from the two methyl groups at the ortho positions of the phenyl ring influences the reaction's regioselectivity.
Table 1: Oxidation of this compound
| Oxidizing Agent | Reaction Conditions | Major Product |
| Potassium permanganate | Aqueous medium | 2,6-Dimethylbenzaldehyde |
| Chromium trioxide | Not specified | Corresponding aldehydes or ketones |
Data sourced from multiple references.
Reduction Reactions and Product Elucidation
Reduction reactions of this compound primarily target the allyl group, leading to the formation of the corresponding saturated ether or alcohols.
The reduction of this compound can yield the corresponding alcohol. This is typically achieved through catalytic hydrogenation, using hydrogen gas in the presence of a palladium catalyst. The reaction results in the saturation of the allyl double bond to form a propyl group, followed by cleavage of the ether linkage to yield 2,6-dimethylphenol (B121312). Further reduction of the aromatic ring is also possible under more stringent conditions.
Table 2: Reduction of this compound
| Reagent | Catalyst | Major Product |
| Hydrogen gas | Palladium | 2,6-Dimethylphenol |
Data sourced from multiple references.
Nucleophilic Substitution Pathways
The ether linkage in this compound can be susceptible to nucleophilic attack, leading to the displacement of the allyl group.
The allyl group in this compound can be replaced by other nucleophiles through substitution reactions. These reactions can be facilitated by various reagents and conditions. For example, treatment with strong bases like sodium hydride in the presence of a suitable nucleophile can lead to the displacement of the allyloxy group. The nature of the nucleophile determines the final product, which can include other ethers or compounds with different functional groups attached to the 2,6-dimethylphenyl moiety.
Epoxidation Processes
The double bond of the allyl group in this compound is a site for epoxidation, a reaction that introduces a three-membered ring containing an oxygen atom (an epoxide). This process is significant for the synthesis of glycidyl (B131873) ethers, which have applications in coatings and adhesives.
The epoxidation can be carried out using various oxidizing agents, such as hydroperoxides, in the presence of transition metal catalysts. google.com Research has shown that using inorganic or organic hydroperoxides can result in high conversions, ranging from 70% to 90%, to the corresponding epoxide product. google.com The process often involves contacting the aryl allyl ether with an inorganic oxidant like aqueous hydrogen peroxide or an organic hydroperoxide in the presence of a suitable transition metal catalyst. google.comgoogle.com The reaction can be influenced by the conformational restriction of the allyl ether or the use of stable ligands attached to the transition metal catalyst. google.com
Catalyst-Enhanced Epoxidation of the Allyl Ether
The epoxidation of this compound is a significant transformation that yields the corresponding glycidyl ether, a valuable intermediate in chemical synthesis. This reaction typically involves the use of an oxidant, such as an inorganic or organic hydroperoxide, in the presence of a transition metal complex catalyst. google.comgoogle.com The catalyst plays a crucial role in enhancing the reaction's efficiency and selectivity, leading to high conversion of the starting material and a high yield of the epoxide product. google.com
Research into the epoxidation of aryl allyl ethers has demonstrated that the selection of the transition metal catalyst and oxidant is critical for achieving optimal results. google.com Transition metal complexes, particularly those of manganese (Mn) and rhenium (Re), are often employed. google.com When higher oxidation state metals are used, basic ligands or buffering agents may be added to mitigate the acidity of the catalyst system, which could otherwise lead to the decomposition of the oxidant and the desired epoxide product. google.com
The general process involves contacting the allyl ether with the oxidant in the presence of the catalyst. google.comgoogle.com The mechanism, while not detailed specifically for this compound in the provided literature, can be inferred from related systems like the epoxidation of other aryl allyl ethers and allylic alcohols. The catalytic cycle is believed to involve the coordination of the oxidant to the metal center, forming a high-valent metal-oxo or metal-peroxo species. This activated oxygen species is then transferred to the double bond of the allyl group.
In a related process, the epoxidation of chiral allylic alcohols catalyzed by manganese(salen) complexes with an oxygen donor like iodosyl (B1239551) benzene (B151609) proceeds with high selectivity. acs.org Mechanistic studies suggest that for allylic alcohols, hydrogen bonding between the substrate's hydroxyl group and the oxo-metal complex directs the stereoselectivity of the oxygen transfer. acs.orgnih.gov While this compound lacks a hydroxyl group for such specific direction, the fundamental step of oxygen transfer from a high-valent metal-oxo species to the alkene remains a key mechanistic feature.
Studies on the epoxidation of various olefins using transition metal catalysts and hydrogen peroxide (H₂O₂) have provided further mechanistic insights. For instance, with a methyltrioxorhenium (MTO) catalyst, kinetic studies on the epoxidation of allylic alcohols revealed that a diperoxorhenium compound is the active catalytic species, while the monoperoxo equivalent is inactive. nih.gov This highlights the importance of the specific catalyst structure and its interaction with the oxidant in forming the active epoxidizing agent.
Table 1: Overview of Catalytic Systems for Epoxidation of Allyl Ethers and Related Compounds
| Catalyst System | Substrate Type | Oxidant | Key Mechanistic Features/Findings | Reference(s) |
| Transition Metal Complexes (e.g., Mn, Re) | Aryl Allyl Ethers | Inorganic or Organic Hydroperoxides | High conversion and selectivity; basic ligands may be needed to prevent product decomposition. | google.comgoogle.com |
| Manganese(salen) Complexes | Chiral Acyclic Allylic Alcohols | Iodosyl Benzene | Hydroxy-group directivity via hydrogen bonding controls diastereoselectivity. | acs.org |
| Methyltrioxorhenium (MTO) | Allylic Alcohols | Hydrogen Peroxide | A diperoxorhenium species is the active catalyst, not the monoperoxo form. | nih.gov |
| Titanium(IV) Isopropoxide / DET | Prochiral Allylic Alcohols | tert-Butyl Hydroperoxide | The catalyst forms a dimeric structure that binds the alcohol and the hydroperoxide to facilitate enantioselective oxygen transfer. | organic-chemistry.orgwayne.edumdpi.com |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Approaches (Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. It is extensively used to investigate the electronic structure and reactivity of organic molecules, including aryl ethers. pku.edu.cn
Geometry optimization using DFT methods, such as the B3LYP or M06-2X functionals with appropriate basis sets (e.g., 6-31G(d)), is the first step in computationally characterizing Allyl 2,6-dimethylphenyl ether. nih.govresearchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The optimization provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
The electronic structure can then be analyzed from the optimized geometry. This includes examining the distribution of electron density, the energies and shapes of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and calculating properties such as the molecular dipole moment. For this compound, the 2,6-dimethyl substituents electronically influence the phenyl ring and sterically interact with the allyl ether group, affecting its conformational preferences and reactivity.
Table 1: Representative Optimized Geometrical Parameters of this compound from DFT Calculations Note: This table presents typical values expected from DFT calculations for this class of compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-O (Aryl-O) | ~1.37 | |
| C-O (O-Allyl) | ~1.42 | |
| C=C (Allyl) | ~1.34 | |
| Bond Angles (°) | ||
| C-O-C | ~118 | |
| O-C-C (Allyl) | ~109 | |
| Dihedral Angles (°) | ||
| C(Aryl)-C(Aryl)-O-C(Allyl) | Variable (describes orientation of ether) | |
| C(Aryl)-O-C-C (Allyl) | Variable (describes orientation of allyl group) |
DFT is particularly powerful for mapping the potential energy surface of chemical reactions, such as the thermally induced pku.edu.cnpku.edu.cn-sigmatropic Claisen rearrangement, a characteristic reaction of this compound. pku.edu.cn By calculating the energies of the reactant, product, and intermediate structures, a reaction profile can be constructed.
A critical aspect of this is locating the transition state (TS), which is the maximum energy point along the reaction coordinate. The structure of the TS for the Claisen rearrangement of aryl allyl ethers is a six-membered, chair-like conformation. researchgate.netlibretexts.org DFT calculations can precisely determine the geometry and energy of this TS. The difference in energy between the reactant and the transition state is the activation energy (Ea), a key predictor of the reaction rate. pku.edu.cn For this compound, the ortho positions are blocked by methyl groups, forcing the rearrangement to proceed to the para position, which involves a dienone intermediate. researchgate.net Computational studies on similar systems show that DFT methods can accurately predict these activation barriers. nih.gov
Table 2: Typical Calculated Activation Energies for Claisen Rearrangement of Allyl Aryl Ethers using DFT Note: Values are illustrative for the general reaction class.
| Reactant | DFT Functional | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) | Reference |
| Allyl phenyl ether | B3LYP | 6-31G(d) | In vacuo | ~30-35 | nih.gov |
| Allyl phenyl ether | M06-2X | 6-311+G(d,p) | In vacuo | ~29 | researchgate.net |
| O-prenylated tyrosine | M06-2X | 6-31G(d) | Water (PCM) | ~22-24 | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions. preprints.org
For a flexible molecule like this compound, MD simulations can explore the different conformations accessible to the allyl side chain and its orientation relative to the dimethyl-substituted phenyl ring. This conformational sampling is crucial for understanding the molecule's average structure and the populations of different conformers at a given temperature.
Furthermore, MD simulations are invaluable for studying solvent effects. By explicitly including solvent molecules (e.g., water, toluene, or N,N-diethylaniline) in the simulation box, one can observe how the solvent interacts with the solute and influences its behavior. nih.govresearchgate.net For the Claisen rearrangement, solvent molecules can stabilize or destabilize the reactant and transition state differently, thus altering the reaction rate. nih.govnih.gov Computational studies have shown that including explicit solvent molecules in the model can lead to a more accurate description of the reaction energetics. nih.govresearchgate.net
Advanced Mechanistic Insights (e.g., Bonding Evolution Theory, Electron Localization Function Analysis)
To gain a deeper, more nuanced understanding of reaction mechanisms, advanced computational techniques like Bonding Evolution Theory (BET) can be employed. BET combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to provide a detailed chronological description of bond formation and cleavage. rsc.org
A study of the Claisen rearrangement of the parent allyl phenyl ether using BET revealed a complex sequence of electronic events that are not apparent from a simple analysis of stationary points on the potential energy surface. rsc.org The analysis showed that the C-O bond cleavage is a heterolytic process. The formation of the new C-C bond between the allyl group and the phenyl ring occurs relatively late in the reaction, after the transition state has been passed. rsc.org The dearomatization of the phenyl ring is also clearly visualized by the changes in the ELF basins. rsc.org Applying these advanced methods to this compound would provide a precise, step-by-step picture of how the electrons reorganize during its para-Claisen rearrangement.
Table 3: Simplified Sequence of Events in the Claisen Rearrangement of Allyl Phenyl Ether from Bonding Evolution Theory (BET) Analysis Source: Adapted from Berski et al., New J. Chem., 2017. rsc.org
| Step | Description |
| I | Initial state: Allyl phenyl ether with aromatic system. |
| II | C-O bond begins to cleave heterolytically. |
| III-VII | Electron density shifts, leading towards the transition state. |
| TS | Transition Structure: Non-bonding electron density appears near the ring carbon atom. |
| VIII | Formation of the new C-C bond begins between the allyl group and the phenyl ring. |
| IX | A localized C=C bond forms in the ring (start of dearomatization). |
| X | A second localized C=C bond forms, completing the cyclohexadienone structure. |
Computational Modeling for Reactivity and Selectivity Prediction
Computational models are instrumental in predicting how changes in molecular structure affect reactivity and selectivity. For the Claisen rearrangement of aryl allyl ethers, the electronic and steric effects of substituents play a crucial role. researchgate.net
In this compound, the methyl groups at the 2 and 6 positions exert both steric hindrance and an electron-donating inductive effect. Computational models can quantify these effects. Sterically, the methyl groups block access to the ortho positions, forcing the allyl group to migrate to the para position. researchgate.net Electronically, the methyl groups donate electron density to the ring, which can stabilize the transition state and potentially accelerate the reaction compared to the unsubstituted allyl phenyl ether.
DFT calculations can be used to build quantitative structure-activity relationship (QSAR) models. For a series of substituted allyl aryl ethers, calculated properties (such as activation energies or atomic charges) can be correlated with experimentally observed reaction rates. acs.orgskemman.is This allows for the prediction of reactivity for new, unstudied compounds and provides a rational basis for designing molecules with desired reaction characteristics. These models have been successfully applied to understand regioselectivity (ortho vs. para attack) in related systems where the ortho positions are not blocked. skemman.isnsf.gov
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of allyl 2,6-dimethylphenyl ether, offering unambiguous confirmation of its chemical structure.
Proton (¹H) NMR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The spectrum provides characteristic signals for the allyl and dimethylphenyl moieties. Although specific chemical shifts can vary slightly depending on the solvent and concentration, typical ¹H NMR data are well-documented. For instance, the allyl protons typically appear in the range of δ 5.0–5.8 ppm, while the aromatic protons are found between δ 6.5–7.2 ppm.
A representative ¹H NMR spectrum in CDCl₃ would exhibit the following peaks:
A singlet for the six protons of the two methyl groups attached to the phenyl ring.
A doublet of doublets for the methylene (B1212753) protons of the allyl group adjacent to the ether oxygen.
A multiplet for the vinyl proton of the allyl group.
Two distinct signals for the terminal vinyl protons of the allyl group.
A multiplet or distinct signals for the aromatic protons on the phenyl ring.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-CH ₃ | ~2.2-2.4 | s | - |
| O-CH ₂-CH=CH₂ | ~4.2-4.4 | d | ~5 |
| -CH=CH ₂ | ~5.2-5.5 | m | - |
| -CH =CH₂ | ~5.9-6.1 | m | - |
| Ar-H | ~6.9-7.1 | m | - |
Note: 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet. The exact chemical shifts and coupling constants can vary based on experimental conditions.
While ¹H NMR confirms the basic structure, advanced NMR techniques are crucial for unambiguous stereochemical and regiochemical assignments, particularly when dealing with potential isomers or rearrangement products. Techniques such as ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a more detailed structural picture.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
COSY experiments establish proton-proton coupling networks, confirming the connectivity of protons within the allyl and dimethylphenyl groups. For example, a COSY spectrum would show correlations between the protons of the allyl group, confirming their through-bond connectivity.
HSQC and HMBC experiments are used to determine one-bond and multiple-bond carbon-proton correlations, respectively. These are invaluable for assigning the signals of the aromatic carbons and confirming the attachment of the allyl ether group to the phenyl ring. For instance, an HMBC spectrum would show a correlation between the methylene protons of the allyl group and the aromatic carbon atom to which the ether oxygen is attached. These advanced techniques are essential for distinguishing this compound from its potential Claisen rearrangement product, 4-allyl-2,6-dimethylphenol.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key vibrational modes include:
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the region of 3100-2850 cm⁻¹.
C=C stretching: The stretching vibration of the carbon-carbon double bond in the allyl group appears around 1640-1650 cm⁻¹.
Aromatic C=C stretching: The phenyl ring exhibits characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
C-O-C stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are crucial for identification and typically appear in the range of 1270-1000 cm⁻¹. udhtu.edu.ua
Out-of-plane C-H bending: The bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the phenyl ring.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | ~3081, 3010 |
| Aliphatic C-H | Stretching | ~2950-2850 |
| Alkene C=C | Stretching | ~1640 |
| Aromatic C=C | Stretching | ~1600, 1470 |
| Ether C-O-C | Asymmetric Stretching | ~1270 |
| Ether C-O-C | Symmetric Stretching | ~1100 |
| Alkene C-H | Bending (out-of-plane) | ~985, 910 |
| Aromatic C-H | Bending (out-of-plane) | ~840, 770 |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., liquid film, KBr pellet).
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The molecular ion peak corresponds to the molecular weight of the compound (C₁₁H₁₄O, molecular weight: 162.23 g/mol ). chemsrc.com The fragmentation pattern is characteristic of the molecule's structure. For ethers, fragmentation often occurs alpha to the oxygen atom. libretexts.org Common fragmentation pathways for this compound may include:
Loss of the allyl group (C₃H₅•) to give a fragment corresponding to the 2,6-dimethylphenoxide radical.
Cleavage of the C-O bond, leading to the formation of an allyl cation and a 2,6-dimethylphenoxide radical.
Rearrangement reactions, such as the Claisen rearrangement, can also occur in the mass spectrometer, leading to fragments characteristic of 4-allyl-2,6-dimethylphenol.
Analysis of the fragmentation pattern helps to confirm the structure and identify potential impurities.
Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry for Purity Assessment)
Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for assessing the purity of this compound. nih.gov GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for identification.
This technique is highly effective for:
Purity Determination: GC-MS can detect and quantify impurities, such as unreacted starting materials (2,6-dimethylphenol and an allyl halide), solvents, or by-products from side reactions.
Isomer Separation: It can separate this compound from its isomers, including the product of the Claisen rearrangement, 4-allyl-2,6-dimethylphenol. This is particularly important as the rearrangement can be thermally induced during synthesis or even during GC analysis itself.
Confirmation of Identity: The mass spectrum obtained for the main GC peak provides a fingerprint for this compound, confirming its identity.
Thermal Analysis (Differential Scanning Calorimetry/Thermogravimetric Analysis) for Stability Studies
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal stability and transitions of this compound. acs.org
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine:
Glass Transition Temperature (Tg): For amorphous materials, the Tg represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
Melting Point (Tm): For crystalline materials, the Tm is the temperature at which the solid phase transitions to a liquid phase.
Crystallization Temperature (Tc): The temperature at which an amorphous material crystallizes upon heating.
Heat of Fusion and Crystallization: The energy associated with melting and crystallization processes.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information about:
Decomposition Temperature: The temperature at which the compound begins to decompose. The temperature at which 5% weight loss occurs (Td5) is often reported as a measure of thermal stability. mdpi.comresearchgate.netacs.org
Decomposition Profile: The pattern of weight loss can provide insights into the decomposition mechanism.
For this compound, TGA can reveal the onset of decomposition and the temperature at which significant mass loss occurs due to volatilization or degradation. DSC can provide information on any phase transitions, such as melting if the compound is a solid at room temperature, or the glass transition if it is amorphous. These thermal properties are crucial for understanding the material's behavior at elevated temperatures, which is relevant for its synthesis, purification, and potential applications.
Applications in Specialized Organic Synthesis and Materials Science Research
Role as a Key Building Block in Complex Molecule Synthesis
The strategic placement of functional groups in Allyl 2,6-dimethylphenyl ether makes it an important precursor for a variety of more complex chemical structures with applications in materials science and asymmetric synthesis.
This compound can be converted to its corresponding glycidyl (B131873) ether, a class of compounds widely used as reactive diluents and modifiers for epoxy resins in coatings and adhesives. The epoxidation of the allyl group in aryl allyl ethers is a known synthetic transformation, typically achieved using an oxidizing agent in the presence of a suitable catalyst. This process transforms the terminal double bond of the allyl group into an epoxide ring.
The resulting glycidyl ether, 2,6-dimethylphenyl glycidyl ether, would possess a low viscosity and could be incorporated into epoxy formulations to improve their processability and toughness. The bulky 2,6-dimethylphenyl group would also be expected to enhance the thermal stability and chemical resistance of the cured epoxy network. While the direct epoxidation of this compound is a feasible synthetic route, research in this specific application often focuses on more commercially established glycidyl ethers. However, the fundamental chemistry provides a clear pathway for its use in this field.
General methods for the synthesis of glycidyl ethers from allyl ethers often involve the use of peroxy acids or hydroperoxides in the presence of transition metal catalysts. google.com For instance, the epoxidation of diallyl ether has been studied using t-butyl hydroperoxide as an oxidant over a titanium silicate (B1173343) catalyst. growingscience.com A similar methodology could be applied to this compound to yield the desired glycidyl ether.
This compound, through its Claisen rearrangement product, 4-allyl-2,6-dimethylphenol, is a key intermediate in the synthesis of high-performance polymers and resins. The phenolic hydroxyl group and the terminal allyl group of 4-allyl-2,6-dimethylphenol are both available for polymerization reactions.
Research has demonstrated the development of novel thermosetting polymers with low dielectric constants and high thermal stability derived from allylated polyphenylene ethers (PPEs). For example, a polymer blend consisting of poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol) (APPE) and polystyrene (PS) has been formulated into an insulating adhesive film for high-frequency applications. researchgate.net The APPE component is synthesized through the oxidative coupling polymerization of 2-allyl-6-methylphenol (B1664677) and 2,6-dimethylphenol (B121312). The allyl groups in the polymer backbone allow for thermal crosslinking, leading to a thermoset material with excellent mechanical and dielectric properties. researchgate.net
The properties of such polymer blends are highly desirable for applications in the microelectronics industry, particularly for the next generation of high-frequency adhesives. researchgate.net The incorporation of the 2,6-dimethylphenyl moiety contributes to the low dielectric constant and high glass transition temperature of the final material. researchgate.net
Table 1: Properties of a Thermally Cured APPE/PS Polymer Blend Adhesive Film researchgate.net
| Property | Value |
| Dielectric Constant (at 10 GHz) | 2.3 |
| Dissipation Factor (at 10 GHz) | 0.0030 |
| Glass Transition Temperature (Tg) | 141 °C |
| 5% Weight Loss Temperature | 372 °C |
| Ultimate Tensile Strength | 51 MPa |
| Young's Modulus | 1.4 GPa |
| Peel Strength to Copper Foil | 0.80 N/mm |
This data is for a polymer blend containing poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol), which is structurally related to polymers that could be derived from 4-allyl-2,6-dimethylphenol.
The core structure of this compound and its derivatives can be utilized in the field of enantioselective synthesis. The Claisen rearrangement of this compound can, in principle, be rendered enantioselective through the use of chiral catalysts, leading to the formation of optically active 4-allyl-2,6-dimethylphenol. While the enantioselective Claisen rearrangement of this compound itself has not been extensively reported, related transformations have been successfully developed for other aryl allyl ethers. acs.orgnih.govrsc.org
For instance, the first catalytic enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers has been achieved using π-copper(II) complexes, yielding products with high enantiomeric excess. nih.govrsc.org This demonstrates the feasibility of achieving asymmetric induction in such rearrangements, a principle that could be extended to substrates like this compound.
The 2,6-disubstituted phenyl motif present in this compound is a common feature in the design of chiral ligands and catalysts for asymmetric synthesis. The steric bulk provided by the ortho-substituents can create a well-defined chiral environment around a catalytic metal center, influencing the stereochemical outcome of a reaction.
Following its rearrangement to 4-allyl-2,6-dimethylphenol, the phenolic hydroxyl group can be used as a handle to attach the molecule to a larger scaffold, forming a chiral ligand. The development of chiral catalysts derived from sterically hindered phenols, such as those based on BINOL (2,2'-dihydroxy-1,1'-binaphthyl), has been a cornerstone of asymmetric catalysis. While not directly derived from this compound, the structural principles are transferable. The 2,6-dimethylphenyl group can be found in various chiral ligands and catalysts that have proven effective in a range of asymmetric transformations. mdpi.com
For example, chiral biphenols are effective catalysts for asymmetric Petasis reactions. nih.gov Furthermore, N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides have been synthesized enantioselectively using a chiral palladium catalyst. mdpi.com This highlights the importance of the 2,6-disubstituted phenyl unit in creating the necessary steric environment for enantioselection.
Application in Enantioselective Synthesis Methodologies
Catalysis Research and Development
This compound is a key substrate in the investigation and development of new catalytic systems, particularly for rearrangement reactions.
The Claisen rearrangement of this compound to 4-allyl-2,6-xylenol is a model reaction for studying the efficacy of various solid acid catalysts. The use of heterogeneous catalysts is highly desirable from an environmental and economic perspective, as they can be easily separated from the reaction mixture and reused.
Extensive research has been conducted on the use of different solid acid catalysts for this rearrangement. Among the catalysts studied are heteropolyacids supported on mesoporous silica, cesium-modified heteropolyacid supported on clay, and zirconia-based mesoporous catalysts. researchgate.net
One particularly effective catalyst is UDCaT-5, a solid superacid. researchgate.net Studies have shown that UDCaT-5 is a superior, reusable, and highly selective catalyst for the Claisen rearrangement of this compound, affording 100% selectivity towards the desired 4-allyl-2,6-xylenol product. researchgate.net The reaction is typically carried out in a solvent such as chlorobenzene (B131634) at elevated temperatures.
Table 2: Comparison of Heterogeneous Acid Catalysts for the Claisen Rearrangement of this compound
| Catalyst | Support | Key Findings | Reference |
| Heteropolyacid | Mesoporous Silica | Effective for the rearrangement. | researchgate.net |
| Cesium Modified Heteropolyacid | Clay | Shows catalytic activity for the Claisen rearrangement. | researchgate.net |
| UDCaT-5 | Zirconia-based mesoporous | Superior performance with 100% selectivity and reusability. | researchgate.net |
The kinetics of this reaction have also been investigated, with the rearrangement following a first-order kinetic model. The apparent activation energy for the reaction catalyzed by UDCaT-5 has been determined to be 8.4 kcal/mol. researchgate.net The effect of catalyst loading has also been studied, showing that an increase in catalyst concentration leads to a higher conversion of this compound up to a certain point, beyond which mass transfer limitations may become significant. researchgate.net
Mechanistic Probes in Fundamental Organic Reactions
This compound is a classic substrate for investigating the mechanisms of pericyclic reactions, most notably the Claisen rearrangement. In a typical Claisen rearrangement of an allyl phenyl ether, the allyl group migrates to an ortho position on the benzene (B151609) ring. However, because both ortho positions in this compound are blocked by methyl groups, the reaction is forced to proceed to the para position, yielding 4-allyl-2,6-dimethylphenol.
This unique reactivity makes it an excellent probe for studying reaction kinetics and transition state theory. A detailed kinetic study of the rearrangement of this compound to 2,6-dimethyl-4-allylphenol in a diphenyl ether solution demonstrated that the reaction is strictly first-order. This finding supports a unimolecular mechanism, where the rearrangement occurs within a single molecule, rather than through an intermolecular pathway.
The rate of this rearrangement has been measured at various temperatures, allowing for the calculation of important thermodynamic parameters.
Table 1: Rate Constants for the Claisen Rearrangement of this compound Rate constants for the conversion to 2,6-dimethyl-4-allylphenol in a one-molar diphenyl ether solution.
| Temperature (°C) | Rate Constant (k x 10⁵ sec⁻¹) |
| 185.8 | 15.60 |
| 171.6 | 4.88 |
| 156.9 | 1.48 |
These kinetic investigations provide valuable data that helps chemists understand the energetic landscape of the reaction and the structure of the cyclic transition state involved in the rearrangement.
Material Science Research Applications
Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as polyphenylene ether (PPE), is an engineering thermoplastic valued for its high thermal stability, dimensional stability, and excellent dielectric properties. uc.edu A significant area of research involves modifying the PPO structure to enhance its properties or introduce new functionalities. This compound, through its rearrangement product 4-allyl-2,6-dimethylphenol, serves as a key monomer for introducing reactive allyl groups into the PPO structure.
This functionalization can be achieved in two primary ways:
Copolymerization : 4-allyl-2,6-dimethylphenol can be copolymerized with 2,6-dimethylphenol in an oxidative coupling reaction. This incorporates the allyl functionality as pendant groups along the polymer backbone.
End-Capping : The phenolic group of 4-allyl-2,6-dimethylphenol allows it to be used as an end-capping agent in PPO synthesis, resulting in polymer chains terminated with a reactive allyl group. researchgate.net
The introduction of these allyl groups transforms the thermoplastic PPO into a thermosetting material, capable of undergoing crosslinking reactions to form a robust network structure. nih.gov
The modification of PPO with allyl groups is a strategic approach to enhancing its flame retardancy. While PPO itself has some inherent flame resistance, it often does not meet stringent standards like the UL-94 V-0 rating when used alone. sci-hub.se The allyl-functionalized PPOs can be formulated with other flame-retardant additives, particularly those containing phosphorus, to create synergistic effects. sci-hub.senih.gov
The primary mechanism by which the allyl groups contribute to flame retardancy is through thermal crosslinking. When exposed to high temperatures, the allyl groups react to form a crosslinked network. This process promotes the formation of a stable char layer on the material's surface. This char acts as an insulating barrier, slowing down heat transfer to the underlying polymer and reducing the release of flammable volatile compounds into the gas phase. researchgate.net Studies have shown that incorporating an allyl-functionalized, phosphorus-containing monomer into a PPO resin significantly improves its flame retardancy. sci-hub.se
The inherent electrical insulating properties of PPO, specifically its low dielectric constant (Dk) and low dissipation factor (Df), make it a highly desirable material for high-frequency electronics, such as printed circuit boards. nih.govmdpi.com However, the processability of high molecular weight thermoplastic PPO can be challenging.
By introducing allyl groups via the rearrangement product of this compound, low-molecular-weight PPO oligomers can be created that have much lower melt viscosity and better solubility. These thermosetting oligomers can be easily processed and then cured (crosslinked) at high temperatures. The crosslinking reaction locks the polymer chains into a rigid, three-dimensional network. This network structure not only enhances solvent resistance and thermal stability, resulting in a high glass transition temperature (Tg), but also preserves the excellent dielectric properties of the PPO backbone. nih.gov Cured resins made from allyl-functionalized PPO copolymers exhibit low Dk and Df values, making them suitable for high-frequency applications where signal integrity is critical. nih.gov
The 2,6-dimethylphenyl structural unit, the core of this compound, is fundamental to the desirable properties of PPO and other advanced materials. During the oxidative coupling polymerization of 2,6-dimethylphenol, the two methyl groups sterically hinder the phenolic oxygen, guiding the polymerization to proceed linearly and preventing unwanted side reactions. uc.edu
This steric hindrance also dictates the final polymer architecture. It prevents the polymer chains from packing into a dense, crystalline structure. As a result, PPO is an amorphous polymer, which contributes to its high Tg, good impact strength, and solubility in common organic solvents. lookchem.com The stability and defined steric environment provided by the 2,6-dimethylphenyl moiety are also exploited in other areas, such as in the design of porphyrin-based materials and ligands for organometallic catalysis, where precise control over the molecular architecture is essential for function. acs.org
Future Directions and Emerging Research Frontiers
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Sustainability
A primary focus of future research is the development of advanced catalytic systems that can enhance the efficiency and environmental friendliness of reactions involving Allyl 2,6-dimethylphenyl ether. The Claisen rearrangement, a key transformation of this ether, traditionally requires high temperatures. However, recent studies have demonstrated the potential of solid acid catalysts to facilitate this reaction under milder conditions with high selectivity.
One of the most promising areas is the use of heterogeneous solid superacids. Research has shown that a zirconia-based mesoporous superacid, UDCaT-5, is a highly effective and reusable catalyst for the Claisen rearrangement of this compound. begellhouse.combegellhouse.com This catalyst achieves 100% selectivity for the desired product, 4-allyl-2,6-xylenol, and can be easily recovered and reused, addressing key principles of green chemistry. begellhouse.combegellhouse.combegellhouse.comresearchgate.net The reaction follows first-order kinetics with this catalyst, and the process is found to be intrinsically kinetically controlled. begellhouse.com
The exploration of various solid acid catalysts has been a significant area of investigation. A comparative study of different catalysts highlights the superior performance of UDCaT-5. begellhouse.com
Table 1: Comparison of Solid Acid Catalysts for Claisen Rearrangement of this compound
| Catalyst | Selectivity for 4-allyl-2,6-xylenol | Reusability | Key Features |
|---|---|---|---|
| UDCaT-5 | 100% begellhouse.combegellhouse.com | Excellent begellhouse.com | Zirconia-based mesoporous superacid. begellhouse.combegellhouse.com |
| 20% DTP/K-10 Clay | Lower than UDCaT-5 begellhouse.com | Not specified | Dodecatungstophosphoric acid on clay. |
| 20% w/w DTP/HMS | Lower than UDCaT-5 begellhouse.com | Not specified | Dodecatungstophosphoric acid on hexagonal mesoporous silica. |
| Sulphated Zirconia | Lower than UDCaT-5 begellhouse.com | Not specified | A common solid acid catalyst. begellhouse.combegellhouse.com |
Future work will likely focus on designing even more active and robust solid catalysts. This includes modifying the properties of materials like zeolites, heteropolyacids supported on various materials, and other mixed metal oxides to optimize catalyst acidity, pore structure, and surface area for this specific transformation. begellhouse.comscribd.com The goal is to lower reaction temperatures further and increase turnover numbers, making the process more economically viable and sustainable for industrial applications.
Integration with Flow Chemistry and Continuous Synthesis Methodologies
The integration of continuous flow chemistry represents a significant frontier for the synthesis and rearrangement of this compound. Flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater reproducibility. rsc.orgmpg.de These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. rsc.org
For thermally induced reactions like the Claisen rearrangement, flow systems can minimize the formation of byproducts that often occur during prolonged heating in batch reactors. skemman.is Research on the Claisen rearrangement of the related allyl phenyl ether has successfully utilized automated flow reactors, demonstrating the feasibility and benefits of this approach. rsc.org The application of microflow technology, particularly for photo-Claisen rearrangements, further showcases the potential for process intensification. researchgate.netresearchgate.net
Future research will likely involve the development of dedicated flow systems for the catalyzed Claisen rearrangement of this compound. Combining the highly selective solid catalysts, such as UDCaT-5, with a continuous flow setup could lead to a highly efficient and automated production process for 4-allyl-2,6-xylenol. begellhouse.comrsc.org This integration would be a significant step towards developing cleaner and more efficient chemical manufacturing processes.
Advanced Spectroscopic and In-situ Monitoring Techniques for Reaction Profiling
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic and in-situ monitoring techniques are emerging as powerful tools for the real-time analysis of reactions involving this compound.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy has been used to monitor the progress of related rearrangement reactions, providing detailed information about the consumption of reactants and the formation of intermediates and products over time. chemrxiv.orgacs.org For instance, both ¹H NMR and ¹⁹F NMR (for fluorine-containing analogues) can be employed to create a detailed reaction profile, helping to elucidate complex mechanistic pathways. chemrxiv.orgacs.orgmagritek.com
Another powerful technique is the combination of Near-Infrared (NIR) spectroscopy with flow reactors. This approach allows for rapid, non-invasive, and continuous monitoring of the reaction mixture. rsc.orgrsc.org Studies on the Claisen rearrangement of allyl phenyl ether have shown that inline NIR can provide high-density kinetic data, enabling the efficient determination of reaction rates and activation energies. rsc.org
Furthermore, cutting-edge techniques like transition state spectroscopy, which uses ultrashort laser pulses, are beginning to allow for the direct observation of molecules as they pass through the transition state of a reaction. researchgate.netresearchgate.net Applying such methods to the Claisen rearrangement of this compound could provide unprecedented insights into the dynamics of the bond-breaking and bond-forming events. researchgate.netresearchgate.net These advanced analytical methods are essential for building accurate kinetic models and for the rational design of improved catalytic systems and reaction conditions.
Deeper Computational Mechanistic Elucidation and Predictive Modeling
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical reactions. For the Claisen rearrangement of this compound and its derivatives, theoretical calculations are providing deep mechanistic insights.
Density Functional Theory (DFT) calculations, such as those at the B3LYP/6-31G(d,p) level of theory, have been successfully used to predict the regioselectivity of aromatic Claisen rearrangements. researchgate.net By calculating the energies of reactants and transition states, researchers can predict the preferred reaction pathway and the resulting product distribution. researchgate.net These computational models have confirmed that regioselectivity can often be predicted from the ground-state conformational preferences of the reactant. researchgate.net For the rearrangement of substituted allyl phenyl ethers, computational studies can explain why certain isomers are favored kinetically versus thermodynamically. skemman.is
Beyond mechanistic elucidation, a major emerging frontier is the use of machine learning (ML) for reaction prediction. rsc.orgrsc.org Algorithms like the non-autoregressive electron redistribution framework (NERF) and transformer-based models like Chemformer are being trained on large datasets of chemical reactions to predict the outcomes of new transformations. rsc.orgrsc.org These models can predict the major product of Cope and Claisen rearrangements with increasing accuracy, taking into account factors like site selectivity. rsc.orgrsc.org As these predictive models become more sophisticated, they will serve as powerful tools for hypothesis testing and for the in-silico design of new reactions and synthetic routes involving this compound and its derivatives.
Design and Synthesis of Novel this compound Derivatives for Tuned Reactivities
The synthesis of novel derivatives of this compound is a key research avenue for tuning its chemical properties and exploring new applications. By strategically modifying the structure of the molecule, researchers can influence its reactivity, selectivity in rearrangements, and physical properties.
One approach involves introducing different substituents onto the aromatic ring. Studies on various meta-substituted allyl aryl ethers have shown that the electronic nature of the substituent significantly influences the regioselectivity of the Claisen rearrangement. skemman.isresearchgate.net Electron-donating groups tend to favor migration to the less hindered ortho position, while electron-withdrawing groups can direct the allyl group towards the more substituted position. skemman.is
Another strategy is to modify the allyl group itself. For example, the synthesis and rearrangement of cis-γ-methylthis compound have been studied to understand the steric and electronic effects of substituents on the migrating group. researchgate.net
Furthermore, this compound can serve as a precursor for creating more complex molecules and materials. For instance, the allyl group can be functionalized post-synthesis. An example is the conversion of an allyl-terminated poly(2,6-dimethyl-1,4-phenylene ether) (PPE) into a hydroxypropyl-terminated polymer via a hydroboration/oxidation reaction. tue.nl The synthesis of PPE with an allyl end group (PPE-allyl) from a hydroxyl-terminated precursor and allyl bromide demonstrates a method for incorporating this functionality into polymers. acs.org The development of novel derivatives with specific functionalities will continue to be a vibrant area of research, potentially leading to new materials, catalysts, and biologically active compounds. mdpi.commdpi.com
Q & A
Q. What are the recommended experimental protocols for synthesizing Allyl 2,6-dimethylphenyl ether in a laboratory setting?
The compound can be synthesized via nucleophilic substitution reactions. For example, heating allyl bromide with 2,6-dimethylphenol sodium salt under controlled conditions (e.g., inert atmosphere, reflux in a polar aprotic solvent like DMF). Reaction parameters such as temperature (80–120°C), stoichiometric ratios (1:1.2 for allyl bromide to phenol derivative), and reaction time (4–8 hours) should be optimized. Post-synthesis purification involves column chromatography or distillation . Confirm product identity using -NMR, -NMR, and FT-IR spectroscopy, referencing spectral libraries for characteristic peaks (e.g., allyl protons at δ 5.0–5.8 ppm, aromatic protons at δ 6.5–7.2 ppm) .
Q. How can researchers ensure safe handling and storage of this compound?
Adhere to laboratory safety protocols: use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid open flames due to flammability. Store in airtight containers at 2–8°C, away from oxidizing agents. Consult safety data sheets (SDS) for hazard-specific guidelines (e.g., acute toxicity, skin irritation) and conduct a risk assessment before experimentation. Emergency protocols include immediate washing for skin/eye contact and medical consultation for inhalation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Chromatography : HPLC or GC-MS with a non-polar column (e.g., DB-5) to assess purity (>98%).
- Spectroscopy : -NMR for functional group confirmation, FT-IR for bond vibrations (e.g., C-O-C at ~1250 cm), and mass spectrometry for molecular ion peaks.
- Thermal Analysis : DSC/TGA to evaluate decomposition temperatures and stability under thermal stress .
Q. How can researchers address contradictory data in published studies on this compound’s reactivity?
Perform systematic reproducibility checks:
- Validate reaction conditions (e.g., solvent purity, catalyst batch).
- Use standardized analytical methods (e.g., identical NMR parameters).
- Cross-reference with computational models (DFT calculations for reaction pathways) to identify discrepancies between experimental and theoretical results .
Advanced Research Questions
Q. What computational tools and methodologies are effective for predicting this compound’s physicochemical properties?
Utilize quantum chemistry software (Gaussian, ORCA) for:
Q. How can factorial design optimize the synthesis of this compound for high yield and scalability?
Apply a factorial design to test variables:
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Membrane Separation : Nanofiltration for solvent recovery.
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water).
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity. Reference CRDC subclass RDF2050104 for membrane technology frameworks .
Q. How can mechanistic studies elucidate the compound’s role in cross-coupling reactions?
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps.
- Trapping Experiments : Add radical scavengers (TEMPO) to detect intermediate species.
- In-situ IR Spectroscopy : Monitor bond formation/cleavage in real-time .
Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?
- Polymer Chemistry : Use as a monomer in thermally stable epoxy resins (e.g., test via TGA).
- Drug Design : Evaluate bioisosteric potential by comparing its structure-activity relationship (SAR) with known pharmacophores.
- Catalysis : Functionalize metal-organic frameworks (MOFs) for heterogeneous catalysis .
Data Contradiction and Validation
Q. How should researchers resolve inconsistencies in reported spectral data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
